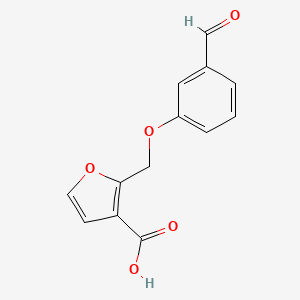amine CAS No. 1157381-77-5](/img/structure/B1438802.png)
[3-(4-Methanesulfonylphenoxy)propyl](methyl)amine
Vue d'ensemble
Description
“3-(4-Methanesulfonylphenoxy)propylamine”, also known as MSP, is a synthetic compound that has garnered significant interest in various fields of research and industry. It has a molecular weight of 243.33 g/mol . The IUPAC name for this compound is N-methyl-3-[4-(methylsulfonyl)phenoxy]-1-propanamine .
Molecular Structure Analysis
The InChI code for “3-(4-Methanesulfonylphenoxy)propylamine” is 1S/C11H17NO3S/c1-12-8-3-9-15-10-4-6-11(7-5-10)16(2,13)14/h4-7,12H,3,8-9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Oxidation of Sulfur Compounds
Research indicates significant interest in the oxidation of reduced sulfur compounds due to their presence as by-products in various industrial processes. Studies have explored photocatalytic treatments for reducing the harmful effects of these compounds, utilizing TiO2-based photocatalytic materials and alternative materials based on aromatic photosensitizers. These findings highlight the environmental and industrial importance of managing sulfur compounds through innovative oxidation methods (Cantau et al., 2007).
Methane Conversion and Utilization
Methane, a potent greenhouse gas, presents challenges and opportunities in terms of conversion to more valuable hydrocarbons or chemicals. The catalytic methylation of aromatics using methane over zeolite catalysts, termed "oxidative methylation," suggests a pathway for converting methane to transportable liquid fuels and valuable petrochemicals. This process involves intermediate methanol formation by methane partial oxidation, followed by benzene methylation with methanol, highlighting the potential for green chemistry applications in methane conversion (Adebajo, 2007).
Chemical Synthesis and Functionalization
The development and application of N-halo reagents in organic synthesis demonstrate the evolving methodologies for functional group transformations, including oxidation reactions, halogenation, acylation, and more. Such research underscores the continuous search for efficient and novel synthetic routes in organic chemistry, which may be relevant to the synthesis or modification of complex molecules like 3-(4-Methanesulfonylphenoxy)propylamine (Kolvari et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
N-methyl-3-(4-methylsulfonylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-12-8-3-9-15-10-4-6-11(7-5-10)16(2,13)14/h4-7,12H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIRCWCBCUQXQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methanesulfonylphenoxy)propyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)
![2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1438726.png)
![2-[(2-Methoxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B1438728.png)



![2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438734.png)
![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)

![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)
